molecular formula C20H24ClN3O B5322888 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide

2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide

Cat. No. B5322888
M. Wt: 357.9 g/mol
InChI Key: XNXCGDPSOLHCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide, also known as Trazodone, is a psychoactive drug that is commonly used as an antidepressant medication. Trazodone is a member of the serotonin antagonist and reuptake inhibitor (SARI) class of drugs and is primarily used to treat major depressive disorder and anxiety disorders.

Mechanism of Action

The exact mechanism of action of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide is not fully understood. However, it is known to work by inhibiting the reuptake of serotonin and blocking serotonin receptors. This leads to increased levels of serotonin in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects. This compound has also been shown to have sedative effects, which make it useful in treating conditions such as insomnia. Additionally, this compound has been shown to have analgesic effects, which make it useful in treating chronic pain.

Advantages and Limitations for Lab Experiments

2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide has a number of advantages and limitations for lab experiments. One of the advantages is that it is a well-studied drug with a known mechanism of action. This makes it useful in studying the effects of serotonin on the brain and in investigating the potential therapeutic uses of serotonin antagonists and reuptake inhibitors. However, one of the limitations of this compound is that it has a number of side effects, including dizziness, dry mouth, and nausea, which can make it difficult to use in lab experiments.

Future Directions

There are a number of future directions for research on 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide. One direction is to investigate its potential use in treating other conditions such as chronic pain and alcohol withdrawal syndrome. Another direction is to investigate the potential use of this compound in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs) and monoamine oxidase inhibitors (MAOIs). Additionally, future research could focus on developing new drugs that target the same receptors as this compound but with fewer side effects.

Synthesis Methods

2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide can be synthesized through various methods. One of the most commonly used methods is the reaction of 2,6-dimethylphenylamine with 4-chlorobenzhydryl chloride in the presence of piperazine. The resulting compound is then acetylated to form this compound. Other methods include the reaction of 2,6-dimethylphenylamine with 4-chlorobenzaldehyde in the presence of piperazine and the reaction of 2,6-dimethylphenylamine with 4-chlorobenzyl cyanide in the presence of piperazine.

Scientific Research Applications

2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide has been extensively studied for its therapeutic effects in treating major depressive disorder and anxiety disorders. In addition to its primary use as an antidepressant medication, this compound has also been investigated for its potential use in treating other conditions such as insomnia, chronic pain, and alcohol withdrawal syndrome. This compound has also been studied for its potential use in treating sexual dysfunction in both men and women.

properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-15-4-3-5-16(2)20(15)22-19(25)14-23-10-12-24(13-11-23)18-8-6-17(21)7-9-18/h3-9H,10-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXCGDPSOLHCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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